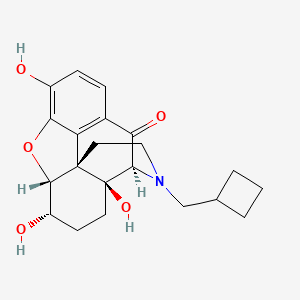

10-Oxo-nalbuphine

Description

10-Oxo-nalbuphine is a semi-synthetic opioid derivative structurally related to nalbuphine, a mixed κ-opioid receptor agonist and μ-opioid receptor partial agonist. Such structural alterations often influence receptor binding affinity, metabolic stability, and therapeutic efficacy compared to parent compounds or analogs .

Properties

Molecular Formula |

C21H25NO5 |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

(4S,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7,9-trihydroxy-2,4,5,6,7,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one |

InChI |

InChI=1S/C21H25NO5/c23-13-5-4-12-15-17(13)27-19-14(24)6-7-21(26)18(16(12)25)22(9-8-20(15,19)21)10-11-2-1-3-11/h4-5,11,14,18-19,23-24,26H,1-3,6-10H2/t14-,18+,19-,20-,21+/m0/s1 |

InChI Key |

BJGOBWBVZLDMIK-MPHJBUKRSA-N |

Isomeric SMILES |

C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2C(=O)C6=C4C(=C(C=C6)O)O5)O)O |

Canonical SMILES |

C1CC(C1)CN2CCC34C5C(CCC3(C2C(=O)C6=C4C(=C(C=C6)O)O5)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Oxo-nalbuphine typically involves the oxidation of nalbuphine. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the oxo group at the 10th position of the nalbuphine molecule .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the oxidation process .

Chemical Reactions Analysis

Types of Reactions: 10-Oxo-nalbuphine can undergo various chemical reactions, including:

Oxidation: Further oxidation can occur, potentially leading to the formation of more complex oxo derivatives.

Reduction: The oxo group can be reduced back to a hydroxyl group under specific conditions.

Substitution: The oxo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound with sodium borohydride would yield 10-hydroxy-nalbuphine .

Scientific Research Applications

10-Oxo-nalbuphine has several scientific research applications:

Chemistry: Used as a model compound to study oxidation and reduction reactions.

Biology: Investigated for its interactions with opioid receptors and potential effects on cellular signaling pathways.

Medicine: Explored for its analgesic properties with a focus on reducing side effects associated with traditional opioids.

Mechanism of Action

The mechanism of action of 10-Oxo-nalbuphine involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at kappa opioid receptors and as an antagonist or partial agonist at mu opioid receptors. This dual action helps in modulating pain perception while minimizing the risk of respiratory depression and addiction .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 10-Oxo-nalbuphine and related opioids, based on available evidence and extrapolated

*Note: Specific data for this compound are absent in the provided evidence. Structural inferences are based on nomenclature and nalbuphine derivatives.

Pharmacological and Clinical Insights

Receptor Binding and Selectivity

Nalbuphine’s κ-agonist and μ-antagonist activity reduces respiratory depression risk compared to pure μ-agonists like morphine. However, receptor binding data are unavailable.

Metabolic Profile

lists metabolites like norbuprenorphine and norfentanyl, which are inactive or less active than parent compounds. This compound’s metabolic pathway remains uncharacterized, but nalbuphine undergoes hepatic glucuronidation. Ketone modifications (e.g., 10-Oxo Morphine) may slow metabolism, prolonging half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.